3-(Hydroxymethyl)-5-methoxybenzonitrile
Description
3-(Hydroxymethyl)-5-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the benzene ring.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-methoxybenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,11H,6H2,1H3 |
InChI Key |
GFSPIHURFZNJIM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C#N)CO |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Hydroxymethyl)-5-methoxybenzonitrile with analogous benzonitrile derivatives in terms of substituent positions, molecular formulas, molecular weights, and key properties:
Key Structural and Functional Differences
- Hydroxymethyl vs. Methoxy/Methyl Groups : The hydroxymethyl group in this compound introduces both hydrophilicity and reactivity (e.g., oxidation to carboxylic acids or esterification), whereas methoxy or methyl groups in analogs like 3-Methoxy-5-methylbenzonitrile reduce polarity and enhance stability under acidic conditions .
- Positional Effects : Substitution at the 3- and 5-positions (meta to the nitrile group) minimizes steric hindrance, facilitating regioselective reactions. For example, 3-Hydroxy-5-methylbenzonitrile undergoes sulfonation at the para position relative to the -OH group.
- Electrophilic Reactivity : Brominated analogs like 3-Acetyl-5-bromo-2-hydroxybenzonitrile exhibit enhanced reactivity in Suzuki-Miyaura couplings, whereas the hydroxymethyl group in the target compound may favor nucleophilic substitutions or glycosylation reactions.
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